Physicochemical Profiling of 1-(Thiazol-2-yl)azetidine-3-carboxylic Acid: A Technical Guide for Rational Drug Design
Physicochemical Profiling of 1-(Thiazol-2-yl)azetidine-3-carboxylic Acid: A Technical Guide for Rational Drug Design
Executive Summary: Escaping Flatland with Modulated Basicity
In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and reduce off-target toxicity has led to the widespread adoption of strained aliphatic rings. 1-(Thiazol-2-yl)azetidine-3-carboxylic acid (CAS: 1341788-19-9) represents a highly optimized bifunctional building block[1].
By fusing an azetidine-3-carboxylic acid core with a 2-thiazolyl substituent, this molecule achieves a critical physicochemical balance. Unsubstituted azetidines possess highly basic secondary amines (pKa ~10), which often trigger hERG liabilities and poor membrane permeability due to permanent protonation at physiological pH. The attachment of the electron-withdrawing, heteroaromatic thiazole ring facilitates lone-pair delocalization from the azetidine nitrogen. This structural logic drastically reduces the basicity of the amine, yielding a bioisostere with superior pharmacokinetic potential.
Structural decomposition and resulting physicochemical properties of the compound.
Quantitative Physicochemical Profile
Because the exact empirical data for this specific complex assembly is rarely published in open databases, application scientists rely on high-confidence fragment-based predictions derived from its substructures: 3-azetidinecarboxylic acid[2] and 2-aminothiazole[3],[4].
Table 1: Calculated and Fragment-Derived Physicochemical Parameters
| Parameter | Value | Mechanistic Implication |
| CAS Number | 1341788-19-9 | Unique chemical identifier[1]. |
| Molecular Weight | 184.21 g/mol | Highly ligand-efficient; leaves ample MW budget for further elaboration. |
| Formula | C₇H₈N₂O₂S | Confirms exact mass for LC-MS/MS analytical workflows. |
| pKa (Acidic) | ~2.7 - 3.2 | The carboxylic acid is fully deprotonated at physiological pH (7.4)[2]. |
| pKa (Basic) | ~5.3 - 5.5 | Delocalization into the thiazole ring drastically lowers amine basicity[3]. |
| LogP (Calculated) | ~0.5 - 1.2 | Optimal lipophilicity for aqueous solubility while maintaining permeability. |
| TPSA | ~81.6 Ų | Falls within the ideal range (<120 Ų) for favorable oral bioavailability. |
Self-Validating Experimental Workflows
To transition from in silico predictions to empirical certainty, researchers must deploy rigorous, self-validating analytical protocols. The following methodologies are designed not just to yield a number, but to prove their own accuracy through internal controls.
Workflow for the comprehensive physicochemical characterization of small molecules.
Protocol 1: High-Precision Potentiometric pKa Determination
Objective: Accurately measure the macroscopic pKa values of the zwitterionic system. Causality & Self-Validation: A standard titration can be skewed by dissolved CO₂ (which forms carbonic acid). This protocol uses an Argon purge and a blank titration to establish a self-validating baseline, ensuring the measured buffering capacity belongs only to the analyte.
Step-by-Step Methodology:
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System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
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Blank Titration (The Control): Titrate a blank solution of 0.15 M KCl (mimicking physiological ionic strength) with 0.1 M standardized NaOH and HCl under a continuous Argon purge. This quantifies trace carbonate and validates titrant molarity.
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Sample Preparation: Dissolve 1-(Thiazol-2-yl)azetidine-3-carboxylic acid to a concentration of 1-2 mM in 0.15 M KCl.
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Acidification: Drop the pH to ~1.8 using 0.1 M HCl to fully protonate both the carboxylic acid and the thiazole-conjugated nitrogen.
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Titration: Titrate with 0.1 M NaOH up to pH 11.5.
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Data Processing: Use Bjerrum plot analysis to extract the exact pKa values by subtracting the blank titration curve from the sample curve.
Protocol 2: Mass-Balance Shake-Flask Method for LogD (pH 7.4)
Objective: Determine the distribution coefficient at physiological pH. Causality & Self-Validation: Traditional shake-flask methods often measure only the aqueous phase before and after partitioning, assuming all missing compound went into the octanol. This is a fatal flaw if the compound precipitates or adsorbs to glassware. This protocol mandates LC-MS/MS quantification of both phases to prove mass balance.
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir 50 mM Phosphate Buffer (pH 7.4) and n-octanol together for 24 hours. Separate the phases. Causality: This prevents the phases from dissolving into each other during the actual experiment, which would alter phase volumes and skew calculations.
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Sample Spiking: Dissolve the compound in the mutually saturated aqueous buffer to a concentration of 100 µM.
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Partitioning: Add equal volumes (e.g., 1 mL each) of the spiked buffer and saturated octanol into a glass vial. Shake mechanically at 25 °C for 24 hours to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes. Causality: Centrifugation breaks invisible microemulsions. Aqueous micro-droplets suspended in the octanol phase will drastically artificially inflate the apparent LogD.
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Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS.
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Validation: Calculate total mass recovered (Mass_octanol + Mass_aqueous). The assay is only valid if recovery is >95%. LogD is calculated as Log₁₀([Analyte]octanol / [Analyte]aqueous).
Conclusion for Drug Developers
1-(Thiazol-2-yl)azetidine-3-carboxylic acid is a masterclass in rational physicochemical tuning. By leveraging the electron-withdrawing nature of the thiazole ring[4], chemists can utilize the rigid, vectorially precise azetidine core without the pharmacokinetic penalties typically associated with highly basic aliphatic amines. Implementing the self-validating analytical protocols outlined above ensures that these theoretical advantages translate reliably into robust preclinical data.
References
- Title: 1341788-19-9_1-(Thiazol-2-yl)
- Source: chemicalbook.
- Source: benchchem.
- Source: nih.
